molecular formula C15H14FN3O5S B2413271 2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid CAS No. 2034476-67-8

2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid

Cat. No.: B2413271
CAS No.: 2034476-67-8
M. Wt: 367.35
InChI Key: WDOBBTCQJQSOCJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a fluoro group, a pyridazin-3-yloxy group, and a pyrrolidin-1-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid typically involves multiple steps:

    Formation of the Pyridazin-3-yloxy Intermediate: This step involves the reaction of pyridazine with an appropriate alkylating agent to introduce the pyridazin-3-yloxy group.

    Synthesis of the Pyrrolidin-1-ylsulfonyl Intermediate: This step involves the sulfonylation of pyrrolidine using a sulfonyl chloride reagent.

    Coupling of Intermediates: The pyridazin-3-yloxy and pyrrolidin-1-ylsulfonyl intermediates are then coupled to the benzoic acid core, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its functional groups may allow it to be used in the synthesis of advanced materials, such as polymers or nanomaterials.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid: shares similarities with other benzoic acid derivatives that have fluoro, pyridazin-3-yloxy, and pyrrolidin-1-ylsulfonyl groups.

    Other Fluorinated Benzoic Acids: Compounds with similar structures but different substituents on the benzoic acid core.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-fluoro-5-(3-pyridazin-3-yloxypyrrolidin-1-yl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O5S/c16-13-4-3-11(8-12(13)15(20)21)25(22,23)19-7-5-10(9-19)24-14-2-1-6-17-18-14/h1-4,6,8,10H,5,7,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOBBTCQJQSOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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